molecular formula C7H9N5O B1372645 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1170460-87-3

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1372645
CAS No.: 1170460-87-3
M. Wt: 179.18 g/mol
InChI Key: IJJYBMUCTIEDNE-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with oxadiazole moieties can inhibit bacterial growth effectively. This is particularly relevant in the development of new antibiotics to combat resistant strains .

Anticancer Properties

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance potency against specific cancer types .

Enzyme Inhibition

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, various oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a pyrazole substituent exhibited higher antibacterial activity than those without. The most effective compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human breast cancer cells (MCF-7). The results indicated that the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further analysis revealed that the mechanism involved apoptosis induction via caspase activation .

Data Tables

Biological ActivityCompound TestedIC50/ MIC ValueReference
AntibacterialThis compound10 µM (MIC)
AnticancerMCF-7 Cells15 µM (IC50)
AChE InhibitionVarious12.8–99.2 µM

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C₇H₉N₅O. Its structure can be represented using the following SMILES notation: CC1=CC(=NN1C)C2=NN=C(O2)N. This compound features a pyrazole ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.

Biological Activities

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:

Anticancer Activity

  • Mechanisms of Action : The hybridization of 1,3,4-oxadiazoles with anticancer pharmacophores has been shown to target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Studies : A study demonstrated that oxadiazole derivatives could inhibit telomerase activity, which is crucial for the immortality of cancer cells .

Antimicrobial Activity

  • Spectrum of Activity : Compounds containing the oxadiazole unit have shown efficacy against various pathogens including bacteria and fungi. Specific studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacterial strains .
  • In Vitro Studies : In vitro assays have confirmed the cytotoxic effects of certain oxadiazole derivatives on human cancer cell lines such as HeLa and CaCo-2 .

Other Biological Activities

  • Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated significant anti-inflammatory effects and antioxidant activity, indicating their potential in treating inflammatory diseases .
  • Antidiabetic and Anticonvulsant Effects : Research has also highlighted the antidiabetic and anticonvulsant activities associated with oxadiazole compounds, expanding their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxadiazole ring:

Substituent TypePositionEffect on Activity
Electron-donatingParaIncreases anticancer and antioxidant potential
Electron-withdrawingParaEnhances antimicrobial activity against bacterial strains

These findings suggest that careful modification of the substituents on the oxadiazole ring can optimize the compound's pharmacological profile.

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYBMUCTIEDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652808
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170460-87-3
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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